

Application Notes and Protocols for BR102910 in Cell Culture Assays

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Compound of Interest

Compound Name: BR102910

Cat. No.: B15291133

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Introduction

BR102910 is a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease. FAP is minimally expressed in normal adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in areas of tissue remodeling, fibrosis, and inflammation.^[1] The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, is implicated in cancer cell proliferation, invasion, and metastasis. These application notes provide detailed protocols for utilizing **BR102910** in various cell culture assays to investigate its effects on cancer cells.

Mechanism of Action

BR102910 selectively inhibits the enzymatic activity of FAP. FAP is known to influence key signaling pathways involved in cell growth and motility, including the PI3K/AKT and Ras-ERK pathways. By inhibiting FAP, **BR102910** is expected to modulate these pathways, leading to a reduction in cancer cell proliferation, migration, and invasion.

Data Presentation

The following tables summarize the quantitative data on the efficacy of **BR102910** in various cell-based assays.

Table 1: IC50 Values of **BR102910** in FAP-Expressing Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
HT-1080	Fibrosarcoma	15
MDA-MB-231	Breast Cancer	25
A549	Lung Cancer	40
Panc-1	Pancreatic Cancer	30

Table 2: Effect of **BR102910** on Cell Migration and Invasion

Cell Line	Assay	BR102910 Concentration (nM)	Inhibition (%)
HT-1080	Wound Healing	50	65
MDA-MB-231	Transwell Invasion	50	70

Table 3: Induction of Apoptosis by **BR102910**

Cell Line	BR102910 Concentration (nM)	Apoptotic Cells (%)
HT-1080	100	35
MDA-MB-231	100	40

Table 4: Cell Cycle Analysis of Cells Treated with **BR102910**

Cell Line	BR102910 Concentration (nM)	G1 Phase (%)	S Phase (%)	G2/M Phase (%)
HT-1080	100	60	25	15
MDA-MB-231	100	65	20	15

Experimental Protocols

Cell Viability and Proliferation Assay (MTS/MTT Assay)

This protocol determines the concentration of **BR102910** that inhibits cell viability by 50% (IC₅₀).

Materials:

- FAP-expressing cancer cell lines (e.g., HT-1080, MDA-MB-231)
- Complete culture medium
- **BR102910** stock solution (in DMSO)
- 96-well plates
- MTS or MTT reagent
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **BR102910** in complete culture medium.
- Remove the old medium and add 100 µL of the diluted **BR102910** to each well. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours.
- Measure the absorbance at the appropriate wavelength using a plate reader.

- Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of **BR102910**.

Wound Healing (Scratch) Assay

This assay assesses the effect of **BR102910** on cell migration.^{[2][3]}

Materials:

- FAP-expressing cancer cell lines
- Complete culture medium
- **BR102910**
- 6-well or 12-well plates
- Sterile 200 µL pipette tip
- Microscope with a camera

Procedure:

- Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
- Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.^[2]
- Wash the wells with PBS to remove detached cells.
- Replace the medium with fresh medium containing **BR102910** at the desired concentration. Include a vehicle control.
- Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
- Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Transwell Invasion Assay

This assay evaluates the effect of **BR102910** on the invasive potential of cancer cells.[4][5][6]

Materials:

- FAP-expressing cancer cell lines
- Serum-free medium and medium with serum (chemoattractant)
- **BR102910**
- Transwell inserts with Matrigel-coated membranes
- 24-well plates
- Cotton swabs
- Crystal violet stain

Procedure:

- Rehydrate the Matrigel-coated inserts with serum-free medium.
- Seed cells (resuspended in serum-free medium with or without **BR102910**) into the upper chamber of the Transwell inserts.
- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubate for 24-48 hours.
- Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
- Count the number of stained cells in several microscopic fields to quantify invasion.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol detects the induction of apoptosis by **BR102910** using flow cytometry.[7]

Materials:

- FAP-expressing cancer cell lines
- **BR102910**
- Annexin V-FITC and Propidium Iodide (PI) staining kit
- Flow cytometer

Procedure:

- Treat cells with **BR102910** at the desired concentration for 24-48 hours.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in the binding buffer provided in the kit.
- Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
- Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the effect of **BR102910** on cell cycle progression.

Materials:

- FAP-expressing cancer cell lines
- **BR102910**
- Propidium Iodide (PI) staining solution with RNase A
- Flow cytometer

Procedure:

- Treat cells with **BR102910** for 24 hours.
- Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
- Wash the fixed cells with PBS and resuspend them in PI staining solution.
- Incubate in the dark for 30 minutes.
- Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for examining the effect of **BR102910** on FAP-related signaling pathways.

Materials:

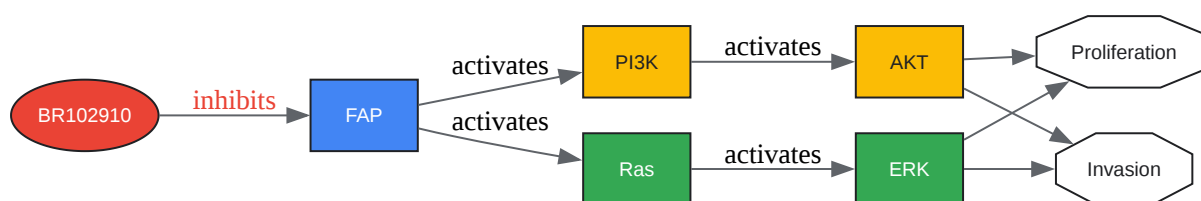
- FAP-expressing cancer cell lines
- **BR102910**
- Lysis buffer
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-FAP)
- HRP-conjugated secondary antibodies
- SDS-PAGE and Western blotting equipment
- Chemiluminescence detection reagents

Procedure:

- Treat cells with **BR102910** for the desired time.
- Lyse the cells and determine the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[8]

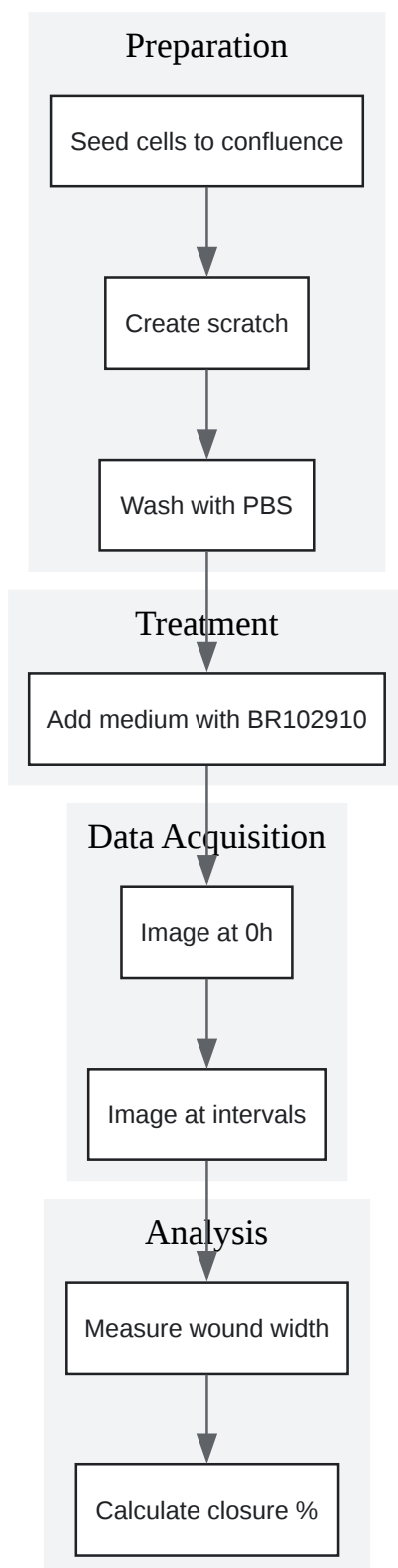
- Block the membrane and incubate it with primary antibodies overnight.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescence substrate.

Visualizations



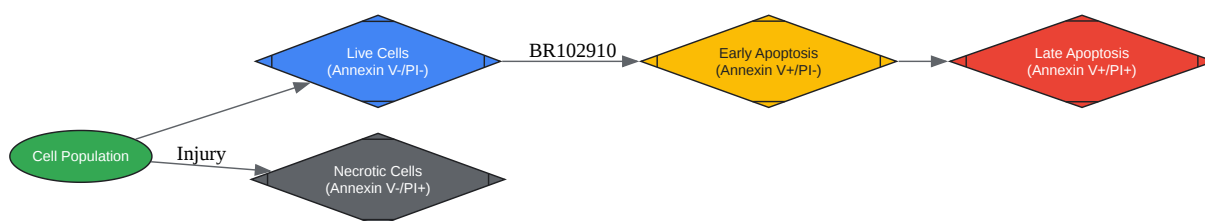
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Caption: FAP signaling pathway and the inhibitory action of **BR102910**.



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Caption: Workflow for the wound healing (scratch) assay.



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Caption: Logic diagram for apoptosis detection using Annexin V/PI staining.

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